Ethyl hept-2-en-6-ynoate Ethyl hept-2-en-6-ynoate
Brand Name: Vulcanchem
CAS No.: 53282-88-5
VCID: VC19601088
InChI: InChI=1S/C9H12O2/c1-3-5-6-7-8-9(10)11-4-2/h1,7-8H,4-6H2,2H3
SMILES:
Molecular Formula: C9H12O2
Molecular Weight: 152.19 g/mol

Ethyl hept-2-en-6-ynoate

CAS No.: 53282-88-5

Cat. No.: VC19601088

Molecular Formula: C9H12O2

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl hept-2-en-6-ynoate - 53282-88-5

Specification

CAS No. 53282-88-5
Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
IUPAC Name ethyl hept-2-en-6-ynoate
Standard InChI InChI=1S/C9H12O2/c1-3-5-6-7-8-9(10)11-4-2/h1,7-8H,4-6H2,2H3
Standard InChI Key VDZOLGGJUYFRQC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C=CCCC#C

Introduction

Structural and Molecular Properties

Molecular Architecture

Ethyl hept-2-en-6-ynoate consists of a seven-carbon chain with an ester group at position 1, a double bond at position 2, and a triple bond at position 6. The IUPAC name, ethyl hept-2-en-6-ynoate, reflects this arrangement. The canonical SMILES representation \text{CCOC(=O)C=CCCC#C} underscores the conjugation between the alkene and alkyne moieties.

Table 1: Key Molecular Properties

PropertyValue
CAS No.53282-88-5
Molecular FormulaC9H12O2\text{C}_9\text{H}_{12}\text{O}_2
Molecular Weight152.19 g/mol
InChI KeyVDZOLGGJUYFRQC-UHFFFAOYSA-N
Boiling PointNot reported
DensityNot reported

The absence of reported physical properties like boiling point and density highlights gaps in publicly available data, likely due to its primary use in research settings.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into its structure. The 1H^1\text{H} NMR spectrum (400 MHz, CDCl₃) exhibits distinct signals:

  • A triplet at δ\delta 1.25 ppm (3H, J=7.1J = 7.1 Hz) for the ethyl methyl group.

  • A quartet at δ\delta 4.12 ppm (2H, J=7.1J = 7.1 Hz) for the ethyl CH₂ adjacent to the ester oxygen.

  • Resonances between δ\delta 5.30–5.90 ppm for the alkene protons and δ\delta 2.10–2.50 ppm for protons near the alkyne.

Infrared (IR) spectroscopy would further confirm the ester carbonyl (1740cm1\sim 1740 \, \text{cm}^{-1}) and alkyne (2100cm1\sim 2100 \, \text{cm}^{-1}) stretches.

Synthesis Methodologies

Multi-Step Laboratory Synthesis

Industrial-scale synthesis routes remain proprietary, but laboratory methods often involve:

  • Alkyne Formation: Sonogashira coupling of a propargyl halide with a terminal alkene.

  • Esterification: Reaction of the resultant acid with ethanol under acidic conditions.
    For example, ethyl hept-2-en-6-ynoate derivatives have been synthesized via palladium-catalyzed Overman rearrangements and ruthenium-mediated ring-closing enyne metatheses (RCEYM) .

One-Pot Tandem Processes

A landmark study demonstrated a one-pot, three-step synthesis of aminobicyclo[4.3.0]nonanes from hept-2-en-6-yn-1-ol precursors :

  • Overman Rearrangement: Pd(II)-catalyzed conversion of allylic trichloroacetamidates to allylic amines.

  • RCEYM: Ru(II)-catalyzed cyclization to form cyclopentyl exo-dienes.

  • Diels–Alder Reaction: [4+2] cycloaddition with dienophiles like NN-phenylmaleimide.

Optimized conditions (90°C, 1,7-octadiene as an ethylene source) achieved 51% yield for phenyl-substituted products .

Table 2: Representative One-Pot Synthesis Yields

SubstrateProductYield (%)
(2E)-7-Phenylhept-2-en-6-yn-1-ol5-Phenylaminobicyclo[4.3.0]nonane51
(2E)-7-(4′-Nitrophenyl)hept-2-en-6-yn-1-ol5-(4-Nitrophenyl) derivative63

Electron-deficient aryl groups (e.g., 4-nitrophenyl) enhanced yields due to improved diene stability .

Reactivity and Mechanistic Insights

Alkene and Alkyne Reactivity

The conjugated enyne system participates in:

  • Cycloadditions: Diels–Alder reactions with electron-deficient dienophiles.

  • Metathesis: Ru-catalyzed RCEYM to form five-membered rings .

  • Hydrogenation: Selective reduction of the alkyne to cis-alkenes using Lindlar’s catalyst.

Functionalization Pathways

Ethyl hept-2-en-6-ynoate derivatives undergo further transformations:

  • Hydrolysis: Conversion to carboxylic acids under basic conditions .

  • Amidation: Reaction with sulfonyl isocyanates to form substituted acrylamides .

For instance, treatment with tosyl isocyanate in tetrahydrofuran (THF) yielded NN-tosylhepta-5,6-dienamides in 84% yield .

Applications in Organic Synthesis

Building Blocks for Complex Scaffolds

This ester is pivotal in synthesizing:

  • Aminobicyclo[4.3.0]nonanes: Drug-like polycycles with up to six stereocenters .

  • δ-Vinyl-Lactams: Key intermediates for alkaloids like (−)-cermizine C .

Industrial Relevance

While primarily a research chemical, its derivatives have potential in:

  • Pharmaceuticals: Sp³-rich scaffolds for kinase inhibitors.

  • Agrochemicals: Chiral intermediates for herbicides.

Challenges and Limitations

Stability Issues

The electron-rich alkyne moiety in derivatives like (2E)-7-(4′-methoxyphenyl)hept-2-en-6-yn-1-ol led to diene decomposition at elevated temperatures (90°C), reducing yields to 34% .

Scalability Constraints

Industrial adoption is hindered by:

  • Catalyst Costs: Ru and Pd catalysts are expensive.

  • Purification Difficulties: Separation of diastereomers requires chiral chromatography.

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